(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine
CAS No.: 1020414-30-5
Cat. No.: VC0194991
Molecular Formula: C12H15N
Molecular Weight: 173.26
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1020414-30-5 |
---|---|
Molecular Formula | C12H15N |
Molecular Weight | 173.26 |
IUPAC Name | (1R)-1-(5,6-dihydronaphthalen-1-yl)ethanamine |
Standard InChI | InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-9H,2,5,13H2,1H3/t9-/m1/s1 |
SMILES | CC(C1=CC=CC2=C1C=CCC2)N |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine is characterized by several key identification parameters that define its chemical identity and structure. The compound features a chiral center at the alpha-carbon of the ethanamine group, with the (R) designation indicating the specific three-dimensional arrangement of atoms according to the Cahn-Ingold-Prelog priority rules.
Table 1: Chemical Identification Parameters of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine
Parameter | Value |
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Molecular Formula | C₁₂H₁₅N |
Molecular Weight | 173.25-173.26 g/mol |
CAS Number | 1020414-30-5 |
IUPAC Name | (1R)-1-(5,6-dihydronaphthalen-1-yl)ethanamine |
Standard InChI | InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-9H,2,5,13H2,1H3/t9-/m1/s1 |
SMILES | CC@HN |
Structural Features and Chemical Composition
The structure of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine consists of a dihydronaphthalene ring system with a chiral ethanamine substituent. The dihydronaphthalene portion features a benzene ring fused to a cyclohexene ring, creating a partially reduced naphthalene structure. This structural configuration provides the compound with unique chemical properties that distinguish it from fully aromatic or fully saturated analogues.
The primary functional group is the primary amine (-NH₂), which is attached to the chiral carbon. This amine group contributes to the compound's basicity and provides a site for potential hydrogen bonding and nucleophilic reactivity. The chiral center bears a methyl group in addition to the amine group and the dihydronaphthalene moiety.
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical appearance of pure (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine is limited in the available literature, chiral amines of similar structure typically exist as colorless to pale yellow liquids or crystalline solids, depending on their purity and salt form. The compound is often handled as its hydrochloride salt in analytical and pharmaceutical contexts, which typically presents as a crystalline solid with greater stability than the free base .
Chemical Reactivity
As a primary amine, (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine exhibits typical reactivity patterns associated with this functional group:
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Nucleophilic Substitution: The primary amine can participate in nucleophilic substitution reactions, forming various substituted derivatives when reacted with alkyl halides or acyl chlorides.
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Oxidation: The compound can undergo oxidation reactions, potentially forming naphthalene derivatives with various functional groups.
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Reduction: Further reduction of the cyclohexene portion can lead to fully saturated amine derivatives.
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Salt Formation: The amine readily forms salts with acids, with the hydrochloride salt being particularly common for analytical and pharmaceutical applications .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine typically involves multi-step processes that ensure both the correct ring structure and the specific stereochemistry. Based on the available literature, several synthetic approaches may be employed:
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Starting Material Selection: Synthesis typically begins with appropriate naphthalene derivatives or 5,6-dihydronaphthalene precursors.
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Selective Reduction: For routes starting with naphthalene, selective reduction is performed to form the dihydronaphthalene intermediate structure.
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Stereoselective Amination: The critical step involves stereoselective introduction of the ethanamine group to ensure the (R) configuration at the chiral center. This often employs chiral catalysts or auxiliaries .
Related synthetic approaches that may be adapted include methods used for similar dihydronaphthalene derivatives, such as starting with 6-methoxy-1-tetralone and corresponding hydrazine derivatives, followed by specific functional group transformations to yield the desired amine structure .
Industrial and Analytical Preparation
In industrial contexts, the preparation of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine often employs specialized techniques to ensure high yield, purity, and correct stereochemistry:
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Catalytic Methods: Metal-catalyzed reactions, particularly using palladium or platinum catalysts, are commonly employed for selective reduction steps.
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Chiral Resolution: When stereoselective synthesis is challenging, racemic mixtures may be resolved using techniques such as chiral chromatography or crystallization to isolate the desired (R)-enantiomer.
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Quality Control: Advanced analytical techniques, including HPLC with chiral columns, are essential for verifying the enantiomeric purity of the final product .
For analytical standard preparation, pharmaceutical companies produce high-purity samples of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine for use in the identification and quantification of this compound as an impurity in Cinacalcet formulations .
Biological Activity and Pharmacological Properties
Interaction with Biological Targets
(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine has been reported to potentially interact with the calcium-sensing receptor (CaSR), a G protein-coupled receptor that plays a crucial role in calcium homeostasis. While the parent drug Cinacalcet is a known calcimimetic that modulates CaSR activity, (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine (as Cinacalcet Impurity 18) may possess some degree of activity at this receptor, though likely with different potency and efficacy.
The compound's structural features that contribute to potential biological activity include:
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Chiral Center: The specific (R) stereochemistry may influence receptor binding orientation and strength.
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Aromatic Ring System: The dihydronaphthalene moiety provides hydrophobic interactions with receptor binding pockets.
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Primary Amine: This group can participate in hydrogen bonding and ionic interactions with receptor residues.
Pharmaceutical Relevance and Applications
Analytical Detection and Quantification
The detection and quantification of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine in pharmaceutical samples employ sophisticated analytical techniques:
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Ultra-Performance Liquid Chromatography (UPLC): Stability-indicating, gradient reversed-phase UPLC methods have been developed for the quantitative estimation of Cinacalcet impurities, including Impurity 18. These methods typically utilize an Acquity BEH Shield RP18 column with mobile phases containing phosphate buffer and acetonitrile .
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Mass Spectrometry: UPLC coupled with mass spectrometry provides both separation capability and structural identification, essential for impurity characterization.
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Standards and Reference Materials: Commercial reference standards of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine, often as the hydrochloride salt, are available for analytical method development and validation .
The development of these analytical methods is crucial for ensuring that Cinacalcet products meet regulatory requirements, with impurities like (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine controlled within acceptable limits.
Structural Relationships and Comparative Analysis
Comparison with Related Compounds
(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine belongs to a family of structurally related compounds. Understanding these relationships helps contextualize its properties and potential applications.
Table 2: Comparative Analysis of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine with Related Compounds
Structure-Activity Relationships
The structural features of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine contribute to its specific chemical and potentially biological properties:
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Stereochemistry Effects: The (R) configuration determines the spatial orientation of functional groups around the chiral center, affecting interactions with chiral environments such as biological receptors.
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Partially Reduced Ring System: The dihydronaphthalene structure provides a balance between the rigidity of fully aromatic systems and the flexibility of fully reduced rings, potentially affecting binding characteristics.
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Primary Amine Functionality: This group serves as a key site for chemical reactions and intermolecular interactions, including hydrogen bonding and salt formation.
When compared to Cinacalcet, the absence of the 3-(3-(trifluoromethyl)phenyl)propyl group in (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine likely results in significantly different pharmacological properties, explaining its classification as an impurity rather than an active component .
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